molecular formula C11H15ClF3N B11820548 1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride

Katalognummer: B11820548
Molekulargewicht: 253.69 g/mol
InChI-Schlüssel: NRWKDHYQGKGRAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is a chemical compound with the molecular formula C11H15ClF3N and a molecular weight of 253.69 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 1,1,1-trifluoro-5-phenylpentan-3-one with an amine source under specific conditions to form the desired amine compound. The reaction is then followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted amine derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-5-phenylpentan-3-amine
  • 1,1,1-Trifluoro-5-phenylpentan-3-one
  • 1,1,1-Trifluoro-5-phenylpentan-3-ol

Uniqueness

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the trifluoromethyl group and the phenyl ring contributes to its stability and reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C11H15ClF3N

Molekulargewicht

253.69 g/mol

IUPAC-Name

1,1,1-trifluoro-5-phenylpentan-3-amine;hydrochloride

InChI

InChI=1S/C11H14F3N.ClH/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H

InChI-Schlüssel

NRWKDHYQGKGRAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.